3-Bromo-5-(methylthio)phenol
Description
Contextualization within Halogenated Phenols Research
Halogenated phenols are a well-established class of compounds that have been the subject of extensive research due to their wide-ranging applications and environmental presence. nih.govacs.org These compounds are known to be key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. scientificupdate.com Research in this area often focuses on developing new methods for their synthesis, particularly with control over regioselectivity, which can be challenging to achieve. scientificupdate.com
The introduction of a bromine atom, as seen in 3-Bromo-5-(methylthio)phenol, imparts specific properties to the phenol (B47542) ring. Halogenation can influence the acidity of the phenolic proton and provide a reactive handle for further functionalization through cross-coupling reactions. scientificupdate.com The study of halogenated phenols also extends to their environmental impact and degradation, as some of these compounds are recognized as persistent organic pollutants. acs.orgwho.intresearchgate.net Research has demonstrated that halogenated phenolic compounds can interfere with biological systems, for instance by inhibiting the activity of enzymes crucial for thyroid hormone homeostasis. nih.gov
Significance of the Methylthio Moiety in Aromatic Systems
The methylthio group (–SCH3) is a critical functional group in the design of various functional molecules. Arenes that contain methylthio groups are common structural motifs in pharmaceuticals, agrochemicals, and organic materials. rsc.org This moiety can significantly influence the electronic properties of the aromatic ring. The sulfur atom can act as an electron-donating group through resonance, which can activate the aromatic ring towards electrophilic substitution. evitachem.com
Furthermore, the methylthio group offers a site for further chemical modification. The sulfur can be oxidized to form sulfoxides and sulfones, which are valuable intermediates in organic synthesis and are present in some active pharmaceutical ingredients. rsc.orgevitachem.com The presence of the methylthio group can also facilitate specific chemical reactions, such as enhancing the reactivity of electrophilic complexes in Friedel-Crafts reactions. mdma.ch This versatility makes the incorporation of a methylthio group a strategic choice in the design of new molecules with desired properties.
Overview of Current Research Landscape and Unexplored Potential
Currently, the academic research landscape for this compound itself is not extensively documented in publicly available literature. While general properties are listed in chemical supplier databases, in-depth studies focusing on its synthesis, reactivity, and potential applications appear limited. chemsrc.comsigmaaldrich.com
The unexplored potential of this compound lies in the synergistic effects of its functional groups. The combination of a bromo substituent and a methylthio group on a phenol ring presents several avenues for investigation:
Advanced Intermediate Synthesis: The compound could serve as a versatile building block. The bromine atom allows for the introduction of various substituents via cross-coupling reactions, while the methylthio group can be manipulated to alter electronic properties or serve as a precursor to other functional groups. The phenolic hydroxyl group adds another site for derivatization.
Medicinal Chemistry: Given that both halogenated aromatics and methylthio-containing compounds are prevalent in pharmaceuticals, this compound could be a valuable scaffold for the development of new therapeutic agents. rsc.org Its structural similarity to compounds known to have biological activity warrants investigation.
Materials Science: Aromatic compounds with sulfur-containing groups are utilized in the development of polymers and materials with specific electronic or thermal properties. evitachem.com The bromine atom could be used to polymerize or graft the molecule onto surfaces, suggesting potential applications in materials science.
The lack of dedicated research on this compound highlights a gap in the exploration of multifunctional aromatic compounds and underscores its potential as a novel substrate for future chemical and biological studies.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methylsulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJGTZACRBPWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Methylthio Phenol
The synthesis of 3-Bromo-5-(methylthio)phenol, a disubstituted phenol (B47542), involves strategic chemical transformations to construct the core phenolic ring and precisely install the bromo and methylthio substituents. Methodologies can be broadly categorized into two approaches: building the substituted phenol ring from acyclic precursors or functionalizing a pre-existing aromatic ring. This article explores key synthetic strategies, focusing on phenol ring formation and the introduction of the bromo substituent.
Chemical Transformations and Reactivity of 3 Bromo 5 Methylthio Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group is a primary site for a range of chemical modifications, including nucleophilic substitutions, dehydrative couplings, oxidations, and electrophilic aromatic substitutions.
The phenolic hydroxyl group of 3-Bromo-5-(methylthio)phenol can act as a nucleophile. It can be converted into an ether through reactions like Williamson ether synthesis, where the phenol (B47542) is first deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. For instance, the synthesis of 2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide proceeds through a nucleophilic substitution reaction involving 3-bromo-5-chlorophenol. evitachem.com Similarly, the hydroxyl group of the related 3-Bromo-5-fluorophenol (B1288921) is known to be capable of undergoing nucleophilic substitution reactions. ossila.com
The Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols, including phenols, into various functional groups with inversion of stereochemistry. wikipedia.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com The alcohol is activated by the phosphine to form a good leaving group, which is then displaced by a nucleophile. wikipedia.org For phenols, this reaction facilitates the formation of aryl-alkyl ethers and C-N bonds under mild conditions. nih.govresearchgate.net The hydroxyl group of 3-Bromo-5-fluorophenol, a structurally similar compound, is noted to be reactive under Mitsunobu conditions. ossila.com The reaction proceeds by dissolving the phenol, the nucleophile (e.g., another alcohol or an amine), and triphenylphosphine in a solvent like THF, followed by the slow addition of DIAD. organic-synthesis.comnih.gov
Table 1: General Conditions for Mitsunobu Reaction of Phenols
| Reagents | Solvent | Temperature | Outcome |
|---|---|---|---|
| Alcohol/Nucleophile, PPh₃, DIAD/DEAD | THF, Dioxane, or DCM | 0°C to Room Temp | Formation of esters, ethers, or C-N bonds |
Phenols can be oxidized to quinones, and the regioselectivity of this transformation is a key consideration. Reagents such as o-iodoxybenzoic acid (IBX) are known to efficiently and regioselectively oxidize electron-rich phenols to the corresponding ortho-quinones. nih.govnih.govcapes.gov.br The reaction pathway is believed to involve the formation of an I(V) intermediate that delivers an oxygen atom to the most nucleophilic and least sterically hindered ortho position on the phenol ring. nih.gov The resulting catechol intermediate is then further oxidized to the o-quinone. nih.gov This method is notable for its use of mild, non-toxic conditions. nih.gov Other hypervalent iodine reagents and systems like Oxone® catalyzed by 2-iodobenzenesulfonic acid (IBS) derivatives have also been developed for this regioselective oxidation. mdpi.com For this compound, oxidation would be expected to occur ortho to the powerful activating hydroxyl group.
The direct introduction of a formyl group (CHO) onto a phenol ring, known as formylation, can be achieved with high regioselectivity. The Duff reaction or methods using magnesium chloride, triethylamine, and paraformaldehyde are effective for the ortho-formylation of phenols. orgsyn.orgorgsyn.org These reactions tolerate a variety of functional groups, including halogens and methylthio substituents. orgsyn.orgresearchgate.net The reaction involves heating the phenol with the reagents in a solvent like THF or acetonitrile, leading exclusively to the formation of salicylaldehydes (ortho-hydroxybenzaldehydes). orgsyn.orgorgsyn.org In the case of this compound, formylation is expected to occur at the C4 or C6 position, ortho to the hydroxyl group, with the specific position influenced by the combined directing effects of the existing substituents.
Table 2: Reagents for Ortho-Formylation of Phenols
| Reagents | Solvent | Temperature | Product |
|---|---|---|---|
| MgCl₂, Et₃N, Paraformaldehyde | THF or Acetonitrile | Reflux | Ortho-formylated phenol |
Reactivity of the Bromo- Substituent
The bromine atom on the aromatic ring is a versatile handle for constructing more complex molecules, primarily through metal-catalyzed reactions.
The bromo-substituent of this compound is an ideal electrophilic partner for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. chemie-brunschwig.ch
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. chemie-brunschwig.chjcu.edu.au It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions that tolerate many functional groups. chemie-brunschwig.ch The bromo group on this compound can be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. jcu.edu.auresearchgate.net
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. mdpi.com It is a highly reliable method for synthesizing aryl-alkynes. mdpi.com The bromo group of this compound can react with a terminal alkyne to introduce an alkynyl substituent onto the aromatic ring. researchgate.netmdpi.com
Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. chemie-brunschwig.ch A key advantage is the high functional group tolerance and reactivity of the organozinc reagents. chemie-brunschwig.ch This allows the bromo-substituent to be replaced with various alkyl, aryl, or vinyl groups. uni-muenchen.de
Table 3: Common Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst + Base | C-C |
| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C-C (sp²-sp) |
| Negishi | Organozinc Reagent | Pd or Ni catalyst | C-C |
Nucleophilic Aromatic Substitution
Generally, aryl halides like this compound are unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. govtpgcdatia.ac.in This is due to the strong carbon-halogen bond and the electron-rich nature of the aromatic ring, which repels nucleophiles. govtpgcdatia.ac.in However, the presence of the electron-withdrawing bromine atom can activate the aromatic ring, particularly at the positions ortho and para to it, for nucleophilic attack under specific conditions, such as catalysis by transition metals like palladium or copper. For instance, substitution with amines or alkoxides can be achieved, leading to derivatives for further synthetic applications. nih.gov
Radical Reactions (e.g., Indium-catalyzed reductions)
Radical reactions offer an alternative pathway for the transformation of organic halides. Indium-catalyzed radical reductions provide a method for the dehalogenation of bromoalkanes and iodoalkanes. acs.org In a typical system, indium(III) acetate (B1210297) [In(OAc)₃] can catalyze the reduction of organic halides using a hydrosilane like phenylsilane (B129415) (PhSiH₃). acs.org This process likely involves a radical chain mechanism where an indium hydride species, formed in situ, acts as the actual reductant. acs.org Applying such a method to this compound would result in the formation of 3-(methylthio)phenol.
Reactivity of the Methylthio Group
The methylthio (-SCH₃) group in this compound also exhibits characteristic reactivity. The sulfur atom is nucleophilic and can be targeted by electrophiles. Most notably, the methylthio group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur atom can significantly alter the electronic properties and biological activity of the molecule.
Oxidation of the Sulfur Atom (e.g., to sulfoxide, sulfone)
The sulfur atom in the methylthio group of this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the molecule, as the resulting sulfinyl and sulfonyl groups are strongly electron-withdrawing.
Common oxidizing agents for the selective conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), and sodium periodate. For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using 30% hydrogen peroxide in the presence of a recyclable silica-based tungstate (B81510) catalyst at room temperature. organic-chemistry.org Another method involves using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel with stoichiometric sodium bromate (B103136) as the primary oxidant. organic-chemistry.org A metal-free approach utilizes a quinoid catalyst with oxygen as the oxidant in hexafluoroisopropanol (HFIP) at room temperature. organic-chemistry.org
Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or more forcing reaction conditions. For example, niobium carbide is an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org
The selective oxidation of sulfides can sometimes be challenging. However, a catalyst system based on molecular bromine and sodium nitrite (B80452) in water has been shown to be highly selective for the formation of sulfoxides without over-oxidation to the sulfone. mdpi.com In one study, this system provided quantitative oxidation of methyl phenyl sulfide (B99878) to its sulfoxide. mdpi.com It is noteworthy that the conversion of 4-(methylthio)phenol (B156131) was only about 25% within 5 hours under modified conditions, highlighting the influence of the phenolic group on the reaction rate. mdpi.com
Table 1: Oxidation of the Sulfur Atom in Thioethers
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Sulfide to Sulfoxide | H₂O₂, silica-based tungstate catalyst, room temperature | Sulfoxide |
| Sulfide to Sulfoxide | Ceric ammonium nitrate (CAN)/NaBrO₃, organic solvent | Sulfoxide |
| Sulfide to Sulfoxide | Quinoid catalyst, O₂, HFIP, room temperature | Sulfoxide |
| Sulfide to Sulfone | H₂O₂, niobium carbide catalyst | Sulfone |
| Sulfide to Sulfoxide | Br₂/NaNO₂, H₂O, CH₃CN, 25°C, O₂ | Sulfoxide |
Transformations Involving the Sulfur Atom as a Nucleophile or Electrophile
The sulfur atom of the methylthio group in this compound can act as a nucleophile. For example, it can participate in reactions with electrophiles, although the presence of the electron-withdrawing bromine and the phenolic ring can modulate its reactivity. In the synthesis of benzothieno researchgate.netfullerenes, the sulfur atom of a similar methylthiophenyl group acts as a weak nucleophile, attacking a fullerenyl cation electrophile. acs.org
Conversely, the sulfur atom can be rendered electrophilic. The Pummerer reaction is a classic example where a sulfoxide is activated by an acid anhydride (B1165640) (like trifluoroacetic anhydride) to form a thionium (B1214772) ion intermediate. google.com This electrophilic species can then be attacked by nucleophiles. In the context of phenols, this can lead to the formation of new C-S and C-O bonds. google.com The aromatic Pummerer reaction allows for the functionalization of the aromatic ring. google.com
The methylthio group can also be a target for C-S bond formation through cross-coupling reactions. For instance, copper(I) iodide in the presence of a ligand like 1,10-phenanthroline (B135089) can catalyze the coupling of aryl halides with thiols.
Table 2: Reactivity of the Sulfur Atom
| Role of Sulfur | Reaction Type | Description |
|---|---|---|
| Nucleophile | Nucleophilic attack | The sulfur atom can attack electrophilic centers. |
| Electrophile | Pummerer Reaction | The sulfoxide is converted to an electrophilic thionium ion. |
| Coupling Partner | Cross-Coupling | The methylthio group can be involved in metal-catalyzed C-S bond formation. |
Regioselectivity in Chemical Reactions Involving this compound
The substitution pattern of this compound presents a challenge in controlling the regioselectivity of its reactions. The interplay of the directing effects of the hydroxyl, bromo, and methylthio groups, along with steric hindrance, determines the position of electrophilic or nucleophilic attack.
Influence of Steric and Electronic Effects on Regioselectivity
The hydroxyl group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution. The bromine atom is a deactivating group but is also ortho, para-directing. The methylthio group is a weakly activating ortho, para-director. In this compound, the positions ortho to the hydroxyl group (C2 and C6) and the position para to the hydroxyl group (C4) are activated. However, the bromine at C3 and the methylthio group at C5 provide significant steric hindrance around the C4 position.
The bromine atom, being strongly electron-withdrawing, activates the ring for nucleophilic aromatic substitution, particularly at the positions para to it.
In electrophilic aromatic substitution reactions, the outcome is a balance of these electronic and steric factors. For example, in the halogenation of phenols, the use of bulky reagents or catalysts can favor substitution at the less sterically hindered position. acs.org
Catalyst Control and Ligand Effects on Regioselectivity
The regioselectivity of reactions involving this compound can be significantly influenced by the choice of catalyst and ligands. In transition-metal-catalyzed cross-coupling reactions, the nature of the metal center and the steric and electronic properties of the ligands play a crucial role.
For instance, in iridium-catalyzed C-H borylation reactions, the regioselectivity is highly governed by steric factors. acs.org However, modifying the ligand or using directing groups can switch the regioselectivity to a less sterically accessible position. acs.org In some cases, bulky ligands like XantPhos can favor reaction at a more sterically hindered position due to specific interactions in the transition state. thieme-connect.de Conversely, smaller ligands like triphenylphosphine (PCy₃) can lead to the opposite regioselectivity due to electronic effects. thieme-connect.de
In palladium-catalyzed cross-coupling reactions, the choice of phosphine ligands can influence which position of a multi-substituted aromatic ring reacts. rsc.org For example, the use of specific palladium catalysts with bulky phosphine ligands like XPhos can favor arylation at a particular position. rsc.org
The use of directing groups is another powerful strategy to control regioselectivity. A directing group can coordinate to the metal catalyst and deliver it to a specific C-H bond, often overriding the inherent electronic and steric preferences of the substrate. A wide variety of directing groups have been developed for this purpose. harvard.edu
Multi-functional Group Reactivity and Orthogonality
The presence of three distinct functional groups in this compound allows for sequential and orthogonal chemical transformations. Orthogonal protection and reaction strategies are key to selectively manipulating one functional group in the presence of the others.
For example, the hydroxyl group can be protected as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) or triethylsilyl ether) to prevent its reaction during transformations targeting the bromo or methylthio groups. acs.org Silyl ethers are generally stable under a variety of reaction conditions but can be selectively deprotected using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). acs.org
With the hydroxyl group protected, the bromine atom can undergo a variety of cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. rsc.org Subsequently, the methylthio group can be oxidized to the sulfoxide or sulfone, or the silyl protecting group can be removed to liberate the phenol.
The ability to perform these reactions in a specific order without interfering with other functional groups is a testament to the principles of orthogonal reactivity. This allows for the synthesis of complex, highly functionalized molecules from the relatively simple starting material of this compound.
Advanced Characterization Techniques for 3 Bromo 5 Methylthio Phenol and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of chemical compounds. Each method provides unique information about the molecule's atomic composition, connectivity, and chemical environment.
Mass Spectrometry (MS, HRMS, EIMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
MS/EIMS: In an electron ionization mass spectrum (EIMS), 3-Bromo-5-(methylthio)phenol (Molecular Weight: ~219.1 g/mol ) would be expected to show a molecular ion peak (M⁺). The presence of bromine would be evident from a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns for phenols include the loss of CO (28 Da) and a formyl radical (HCO·, 29 Da). Fragmentation of the methylthio group, such as the loss of a methyl radical (·CH₃) or a thiomethyl radical (·SCH₃), would also be anticipated.
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₇BrOS).
Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule.
FT-IR: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while C-O stretching would be observed in the 1200-1300 cm⁻¹ region. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range, and the C-Br stretch would be found at lower frequencies, typically between 500-650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-S and C-Br bonds, which often give strong Raman signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to see absorptions characteristic of a substituted benzene (B151609) ring, likely influenced by the auxochromic -OH and -SCH₃ groups and the chromophoric -Br atom.
X-ray Diffraction Studies
X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Molecular Geometry and Conformation
To perform this analysis, a suitable single crystal of this compound must first be grown. If successful, X-ray diffraction analysis would provide definitive information on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and substitution pattern on the phenyl ring.
Conformation: The orientation of the hydroxyl and methylthio groups relative to the aromatic ring.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the phenolic -OH group or other non-covalent interactions.
Currently, no published crystal structure for this compound is available in crystallographic databases.
Analysis of Crystal Packing and Supramolecular Interactions
The solid-state structure of a crystalline compound is determined by the specific arrangement of its molecules, a phenomenon known as crystal packing. This arrangement is governed by a variety of non-covalent supramolecular interactions, which, although weaker than covalent bonds, collectively provide the stability for the crystal lattice. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the material.
In derivatives of substituted phenols and bromo-aromatic compounds, several key interactions are commonly observed. Hydrogen bonds, such as conventional O–H⋯O and N–H⋯O bonds, are primary contributors to stabilizing crystal structures. acs.orgbenthamdirect.com Weaker interactions, including C–H⋯O, O–H⋯S, and C–H⋯π interactions, also play a significant role in defining the molecular assembly. acs.orgmdpi.com For instance, in some crystal structures, C–H⋯π interactions link molecules into layers or other organized motifs. mdpi.com
Halogen-π interactions, such as those involving bromine (Br···π), can also be a significant force in the crystal packing of bromo-derivatives, helping to generate supramolecular columns. mdpi.com The interplay of these varied forces, from strong hydrogen bonds to weaker van der Waals forces, results in complex and unique three-dimensional crystalline architectures. The study of these packing arrangements is often supplemented by searches of crystallographic databases, like the Cambridge Structural Database (CSD), to compare and contrast with structurally related compounds. scienceopen.comacs.org
Table 1: Common Supramolecular Interactions in Phenol (B47542) Derivatives and Related Compounds
| Interaction Type | Description | Example Compound Context | Citation |
|---|---|---|---|
| N–H···O Bonding | A strong hydrogen bond between a hydrogen atom on a nitrogen and an oxygen atom. | Stabilizes the molecular configuration and interlinks molecules into dimers. | acs.org |
| O–H···S Bonding | A weaker hydrogen bond involving a hydroxyl group and a sulfur atom. | Contributes to the formation of molecular chains in the crystal lattice. | acs.org |
| C–H···π Interactions | A weak hydrogen bond between a C-H group and the π-electron system of an aromatic ring. | Facilitates the formation of molecular layers and stabilizes crystal packing. | acs.orgmdpi.com |
| Halogen–π Interactions | An interaction between a halogen atom (e.g., Bromine) and an aromatic π-system. | Can generate supramolecular columns along a crystallographic axis. | mdpi.com |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the inherent stability of the crystal structure. | researchgate.netnih.gov |
Other Advanced Characterization Approaches
Beyond the fundamental identification of interaction geometries, computational methods like Hirshfeld surface analysis provide a more profound, quantitative understanding of the forces at play in the crystal packing of this compound and its derivatives.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. scienceopen.commdpi.com The surface is generated by partitioning the crystal's electron density into molecular volumes, effectively defining a space for each molecule. Various properties, such as the normalized contact distance (dnorm), can be mapped onto this surface. The dnorm map uses a color spectrum (typically red, white, and blue) to highlight regions of significant intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. acs.org
Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Bromo-Substituted Indole Derivative
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |
|---|---|
| H⋯O/O⋯H | 24.3% |
| H⋯H | 18.4% |
| Br⋯H/H⋯Br | 16.8% |
| C⋯H/H⋯C | 8.4% |
Data derived from a study on 3-(bromo-meth-yl)-2-[1,2-di-bromo-2-(6-nitro-benzo[d] researchgate.netresearchgate.netdioxol-5-yl)eth-yl]-1-(phenyl-sulfon-yl)-1H-indole. nih.gov
2D Fingerprint Plots
Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of intermolecular contacts in the crystal. acs.org These plots are scattergrams of the distance from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). researchgate.net Each point on the plot represents a point on the molecular surface, and the density of these points reflects the prevalence of specific types of contacts.
Table 3: Interpretation of Features in 2D Fingerprint Plots
| Feature on Plot | Corresponding Intermolecular Interaction | Citation |
|---|---|---|
| Sharp, well-defined spikes | Strong, directional hydrogen bonds (e.g., O-H···O, N-H···O) | acs.org |
| "Wing-like" shapes | π–π stacking interactions | acs.org |
| Diffuse, scattered points | Van der Waals forces and other weak, non-specific contacts | acs.org |
| Symmetrical patterns | Reciprocal contacts (e.g., H···Br and Br···H) | nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational Studies and Theoretical Insights into 3 Bromo 5 Methylthio Phenol
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict a wide range of molecular properties. However, specific DFT calculation results for 3-Bromo-5-(methylthio)phenol are not documented in the searched scientific papers.
Geometry Optimization and Molecular Structure Prediction
A geometry optimization using DFT would theoretically determine the most stable three-dimensional arrangement of atoms in this compound, providing predicted bond lengths, bond angles, and dihedral angles. While studies on similar phenolic or thiophene (B33073) compounds exist, this specific data for this compound is not available.
Vibrational Frequency Analysis and Spectral Simulation
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectral peaks, which correspond to its specific vibrational modes. This information is valuable for comparing theoretical data with experimental spectroscopic results to confirm a molecule's structure. For this compound, these specific simulated spectral data are not published.
Electronic Structure Analysis
Analysis of the electronic structure provides deep insights into a molecule's reactivity and properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO and LUMO are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. Although the principles are well-known, the calculated HOMO, LUMO, and energy gap values for this compound are not available in the literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Charge Transfer
FMO analysis uses the HOMO and LUMO to predict how a molecule will interact with other species. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack, revealing how charge transfer occurs during a chemical reaction. A visual and quantitative FMO analysis for this compound has not been located.
Applications of 3 Bromo 5 Methylthio Phenol in Organic Synthesis and Materials Science
Precursor in Complex Organic Molecule Synthesis
3-Bromo-5-(methylthio)phenol is a key starting material for the synthesis of intricate organic molecules. The presence of three different reactive sites on the benzene (B151609) ring allows for selective and sequential reactions, providing a pathway to a diverse array of derivatives. This multifunctionality is particularly advantageous for creating substituted phenols, novel aryl systems, and molecules featuring complex sulfur-based functionalities.
The scaffold of this compound is foundational for generating more complex substituted phenols. The existing functional groups can direct further substitutions or be modified to introduce new chemical moieties. For instance, methylthio- and phenylthiophenol derivatives are known to undergo formylation reactions in high yields, a process that introduces an aldehyde group onto the aromatic ring. orgsyn.org This transformation is a critical step in building more elaborate molecular frameworks. The 3,5-disubstituted phenol (B47542) pattern, in general, is a significant structural motif in the preparation of various biologically active compounds. acs.org One-pot methods for creating similar 3,5-disubstituted phenols from acyclic precursors underscore the importance of this substitution pattern in modern organic synthesis. acs.orgnih.gov
The bromine atom on the aromatic ring acts as a versatile handle for forming new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions. evitachem.com This functionality is crucial for constructing novel aryl systems and extending the molecule's conjugation. Bromo-organic compounds are widely used in fundamental synthetic transformations like the Suzuki and Heck reactions. sci-hub.se
A key derivative that highlights this utility is 3-bromo-5-methylthiophenylboronic acid pinacol (B44631) ester , which is prepared from this compound. calpaclab.com This boronic ester is a direct and stable precursor for Suzuki coupling reactions, enabling the straightforward synthesis of complex bi-aryl structures by linking the original phenolic scaffold to other aromatic systems. calpaclab.com This capacity for creating extended π-systems is a cornerstone of its application in building functional molecules.
The phenolic hydroxyl group is readily derivatized through common organic reactions such as etherification and esterification.
Etherification: This reaction involves converting the hydroxyl group into an ether. A standard method is to react the phenol with an alkyl halide, such as 1-bromo-2-butyne, in the presence of a base like potassium carbonate. rsc.org This process attaches a new organic substituent via an oxygen bridge, significantly altering the molecule's steric and electronic properties. rsc.org Another specialized form of derivatization involves reacting the phenolic group with reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) for analytical purposes, which also proceeds via an ether linkage. mdpi.comresearchgate.netresearchgate.net
Esterification: The hydroxyl group can also be converted into an ester by reacting it with a carboxylic acid or its derivative. diva-portal.org Mechanically induced, solvent-free esterification methods have been developed that work efficiently for a variety of phenols, demonstrating a green chemistry approach to this transformation. rsc.org These reactions are fundamental for creating a vast range of functionalized derivatives. rsc.org
The methylthio (-SCH₃) group provides another site for chemical modification, primarily through reactions involving the sulfur atom. mdpi.comdiva-portal.org The most common derivatization is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). These transformations significantly impact the electronic nature of the molecule, as the sulfoxide and sulfone groups are strongly electron-withdrawing, which in turn influences the reactivity of the entire aromatic system. The ability to perform further sulfur chemistry on this group adds another layer of versatility to the compound as a building block. evitachem.com
| Functional Group | Reaction Type | Example Reagent(s) | Resulting Functional Group/Structure |
|---|---|---|---|
| Bromo | Suzuki Coupling | Arylboronic Acid, Pd Catalyst | Bi-aryl System |
| Phenolic Hydroxyl | Etherification | Alkyl Halide, Base | Ether (-OR) |
| Phenolic Hydroxyl | Esterification | Carboxylic Acid | Ester (-OC(O)R) |
| Methylthio | Oxidation | Oxidizing Agent (e.g., m-CPBA) | Sulfoxide (-SOCH₃) or Sulfone (-SO₂CH₃) |
Building Block for Functional Materials
Beyond its use in synthesizing discrete molecules, this compound is categorized as a building block for creating functional materials. a2bchem.com Its multifunctional nature allows it to be incorporated into larger polymeric or supramolecular structures where its specific electronic and physical properties can be harnessed.
The structural features of this compound make it a promising candidate for the synthesis of organic electronic materials. Building blocks containing both bromo and thioether functionalities are valuable in the preparation of electro- and photoactive materials. researchgate.net The bromo group, as previously discussed, allows for the creation of extended conjugated systems through cross-coupling reactions, which is a fundamental design principle for organic conductors and semiconductors. evitachem.comresearchgate.net
Furthermore, the methylthio group can influence the material's final properties by modulating its electronic characteristics, solubility, and solid-state packing, all of which are critical factors in the performance of organic electronic devices like transistors or solar cells. The use of related thiomethyl-substituted building blocks in creating conductive polymers and other functional materials is well-documented, supporting the potential of this compound in this advanced technological field. acs.org
Development of Molecular Scaffolds for Advanced Chemical Structures
The term "molecular scaffold" refers to a core structure upon which further chemical complexity is built. The inherent functionality of this compound makes it a prime candidate for such a role. The three distinct functional groups—hydroxyl, bromo, and methylthio—can be addressed with a high degree of selectivity, enabling the stepwise construction of advanced chemical structures.
The bromine atom is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems, conjugated polymers, and complex natural product analogues. For instance, the bromine atom can be substituted with aryl, alkyl, or alkynyl groups, significantly expanding the molecular framework.
The phenolic hydroxyl group is a classical functional group with a rich and predictable reactivity. It can undergo O-alkylation or O-acylation to introduce a wide range of substituents. Furthermore, the hydroxyl group can be converted into a triflate, which is an excellent leaving group in its own right and can participate in a separate set of cross-coupling reactions. This dual reactivity of the phenolic position adds another layer of synthetic flexibility.
The methylthio group (-SMe) can also be chemically manipulated. It can be oxidized to the corresponding sulfoxide or sulfone, which alters the electronic properties of the aromatic ring and can be used to direct subsequent reactions or to act as a Michael acceptor. The methylthio group itself can also be a directing group in electrophilic aromatic substitution.
The strategic combination of these reactions allows for the programmed synthesis of complex molecules from the relatively simple starting material of this compound. An analogous compound, (3-Bromo-5-methylphenyl)(methyl)sulfane, which shares the bromo and methylthio substituents, is utilized as a building block for synthesizing complex organic molecules and pharmaceutical intermediates. This highlights the potential of the 3-bromo-5-thioether-substituted phenyl core in medicinal chemistry.
Table 1: Potential Reactions for Scaffold Development from this compound
| Functional Group | Reaction Type | Reagents and Conditions | Potential Outcome |
| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of a biaryl structure |
| Bromo (-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of an alkynyl substituent |
| Bromo (-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of an aniline (B41778) derivative |
| Hydroxyl (-OH) | Williamson Ether Synthesis | Alkyl halide, base | Formation of an ether |
| Hydroxyl (-OH) | Esterification | Acyl chloride or anhydride (B1165640), base | Formation of an ester |
| Methylthio (-SMe) | Oxidation | m-CPBA, H₂O₂ | Formation of sulfoxide or sulfone |
Role in Regioselective Synthetic Strategies
Regioselectivity, the control of the site of chemical reactivity, is a critical aspect of organic synthesis. The substituents on the aromatic ring of this compound exert distinct electronic effects that govern the position of subsequent reactions, particularly electrophilic aromatic substitution.
The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The methylthio group is also an activating, ortho, para-director. Conversely, the bromine atom is a deactivating but ortho, para-directing group due to the competing effects of its inductive electron withdrawal and resonance electron donation.
In the case of this compound, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The positions ortho and para to the methylthio group are positions 4, 6, and 1 (which is the bromo-substituted position). The positions ortho and para to the bromine atom are positions 2, 4, and 6. Therefore, all three substituents direct incoming electrophiles to positions 2, 4, and 6. The hydroxyl group is the most strongly activating of the three, and thus would be expected to exert the dominant directing effect. This would lead to a high degree of regioselectivity in electrophilic substitution reactions, with the electrophile preferentially adding at the positions most activated by the hydroxyl group, which are positions 2, 4, and 6. Given that position 4 is sterically less hindered than positions 2 and 6, it is a likely site for substitution.
This predictable regioselectivity is invaluable for synthetic chemists. For example, nitration, halogenation, sulfonation, or Friedel-Crafts reactions would be expected to occur at specific, predetermined positions on the ring, allowing for the synthesis of a single, desired isomer rather than a mixture of products. This is a key principle in the efficient synthesis of complex molecules. While specific studies on the regioselective reactions of this compound are scarce, the principles of electrophilic aromatic substitution are well-established and allow for a high degree of confidence in these predictions. The use of bromo-substituted aromatic compounds in regioselective synthesis is a widespread strategy in organic chemistry. sci-hub.se
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Substituent Effects | Predicted Reactivity |
| 2 | ortho to -OH, ortho to -Br | Highly activated |
| 4 | para to -OH, ortho to -SMe, ortho to -Br | Highly activated, sterically accessible |
| 6 | ortho to -OH, ortho to -SMe, para to -Br | Highly activated |
Future Research Directions and Unexplored Avenues
Development of Greener and More Efficient Synthetic Routes
The traditional synthesis of phenolic and thioether compounds often involves multiple steps and harsh reagents. Future research will likely focus on the development of more sustainable and efficient methods for the synthesis of 3-Bromo-5-(methylthio)phenol and its derivatives.
One promising direction is the application of biocatalysis . For instance, the use of whole-cell biocatalysts, such as from Rhodococcus species, has shown potential in the synthesis of related thioethers from brominated phenols under mild, aqueous conditions. Future work could involve screening for or engineering enzymes like aryl sulfotransferases to directly and selectively introduce the methylthio group onto a 3-bromophenol (B21344) precursor.
Microwave-assisted organic synthesis (MAOS) offers another avenue for process intensification. For analogous compounds, microwave irradiation has been shown to dramatically reduce reaction times and energy consumption compared to conventional heating methods for cross-coupling reactions. Applying this technology to the synthesis of this compound could lead to more rapid and energy-efficient production.
Furthermore, one-pot C-H activation/functionalization strategies represent a paradigm shift in synthetic efficiency. A practical one-pot C-H activation/borylation/oxidation sequence has been developed for the synthesis of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene. nih.gov Adapting such a strategy to introduce the methylthio group would be a significant advancement, minimizing waste and purification steps.
Finally, photoredox catalysis opens up new reactivity pathways under mild conditions. Radical-based Thiol-Ene reactions, initiated by visible light, have been used to synthesize similar thioethers. Exploring the direct photoredox-mediated thiolation of a suitable 3-bromophenol derivative could provide a novel and greener synthetic route.
| Method | Precursors | Reagents/Catalysts | Conditions | Advantages |
| Conventional | 3-Bromo-5-aminophenol | NaNO₂, H₂SO₄, KI, then NaSMe | Multi-step, harsh acids | Established route |
| Biocatalysis | 3-Bromophenol | Whole-cell biocatalyst (e.g., Rhodococcus sp.) | Aqueous, mild pH, ambient temp. | Environmentally benign, high selectivity |
| Microwave-Assisted | 3-Bromo-5-iodophenol, MeSH | CuI, 1,10-phenanthroline (B135089) | Toluene, 110°C, microwave | Drastically reduced reaction times |
| C-H Activation | 3-Bromotoluene | B₂pin₂, Ir catalyst, then oxidant | One-pot, mild conditions | High atom economy, reduced steps |
| Photoredox Catalysis | 3-Bromo-5-vinylphenol, MeSH | Photocatalyst (e.g., Eosin Y), light | Ambient temp. | Use of visible light as a reagent |
Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations
The three distinct functional groups of this compound offer a rich landscape for exploring novel reactivity. The bromine atom is a prime handle for various metal-catalyzed cross-coupling reactions . While Suzuki, Heck, and Sonogashira couplings are expected to be feasible, a systematic exploration of different catalysts and reaction partners could uncover highly selective transformations. For example, the reactivity of analogous compounds like 3-bromo-5-fluorophenol (B1288921) in such reactions is well-documented. ossila.com
The methylthio group is not merely a passive substituent. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which in turn can act as leaving groups or participate in further transformations. The electron-donating nature of the methylthio group also influences the regioselectivity of electrophilic aromatic substitution, a facet that could be exploited for further functionalization of the aromatic ring.
The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and Mitsunobu reactions. ossila.com The interplay between the electronic effects of the bromo and methylthio substituents on the acidity and nucleophilicity of the phenol (B47542) is an area ripe for investigation. Furthermore, the phenol can direct ortho-lithiation, opening up another avenue for regioselective functionalization.
Advanced Mechanistic Investigations of Complex Reactions
A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones. Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways and transition states. For instance, DFT studies have been employed to rationalize the selectivity of Suzuki coupling reactions on similar halogenated phenols, explaining the preferential reactivity of a C-Br bond over a C-Cl bond. researchgate.net Similar computational investigations could be applied to understand the selectivity in cross-coupling reactions involving this compound, especially in competitive scenarios where multiple reactive sites exist.
Kinetic studies, in conjunction with computational modeling, can elucidate the role of catalysts, ligands, and solvents in influencing reaction rates and product distributions. For example, the mechanism of base-promoted alkylation reactions of phenols has been studied, highlighting the formation of the phenoxide anion as the key reactive species. rsc.org Investigating the kinetics of reactions involving the hydroxyl group of this compound would provide a quantitative measure of its reactivity.
Computational Predictions for Novel Derivative Synthesis and Property Optimization
Computational chemistry offers a powerful toolkit for the rational design of novel derivatives of this compound with optimized properties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives with their biological or material properties. For a closely related compound, (3-Bromo-5-methylphenyl)(methyl)sulfane, computational modeling has been suggested as a method to guide the design of derivatives with potential anticancer activity. This involves docking studies against biological targets and correlating substituent properties with in vitro activity.
DFT calculations can be used to predict the electronic properties of hypothetical derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netacs.orgacs.org This information is critical for designing molecules with specific optical or electronic properties for applications in materials science. For example, DFT has been used to study the nonlinear optical (NLO) properties of various organic molecules, a field where compounds with large hyperpolarizability are sought. acs.orgnih.gov A systematic in silico screening of derivatives of this compound could identify promising candidates for synthesis and experimental validation.
| Derivative | Substituent at position X | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Property |
| A | -NO₂ (electron-withdrawing) | Lowered | Lowered | Potential for electron-accepting material |
| B | -N(CH₃)₂ (electron-donating) | Raised | Raised | Potential for electron-donating material |
| C | -CF₃ (electron-withdrawing) | Lowered | Lowered | Increased metabolic stability in drug candidates |
| D | -CN (electron-withdrawing) | Lowered | Lowered | Enhanced NLO properties |
Integration into Multicomponent Reaction Schemes
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of green chemistry. researchgate.netscielo.br The trifunctional nature of this compound makes it an excellent candidate for integration into novel MCRs.
For example, the phenolic hydroxyl group could participate in a Passerini or Ugi reaction, while the bromo-substituent remains available for post-MCR modification via cross-coupling. A one-pot, two-component modular synthesis of 3,5-disubstituted pyrazoles has been reported, which showcases the power of such sequential reactions. acs.org One could envision a scenario where this compound is a component in a Biginelli or Hantzsch-type condensation, leading to novel heterocyclic structures.
A reported synthesis of substituted indoles involves a sequential one-pot reaction of a bromo- and methylthio-containing acrylonitrile (B1666552) with amines. acs.org This demonstrates the feasibility of designing complex transformations that leverage the reactivity of both the bromo and methylthio functionalities, which is the cornerstone of designing MCRs.
Expanding Applications in Emerging Chemical Fields
The unique substitution pattern of this compound makes it a promising building block for materials with novel properties. The exploration of its derivatives for applications in materials science , such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, is a largely unexplored frontier. The combination of a heavy atom (bromine), a polarizable sulfur atom, and a phenolic group that can participate in hydrogen bonding could lead to materials with interesting photophysical or self-assembly properties. Related thio- and bromo-substituted aromatics are already being investigated for such purposes. researchgate.netevitachem.com
In the field of chemical biology , this compound could serve as a precursor for designing chemical probes or bioconjugation reagents. For instance, 3-bromo-5-methylene pyrrolones are used for cysteine-specific protein modification. researchgate.net The bromo- and methylthio- groups could be elaborated into reactive handles for attaching the molecule to biomolecules, while the phenol could be used to modulate solubility or act as a reporter group.
The development of novel agrochemicals and pharmaceuticals remains a key area of application. chemicalbook.com The 3,5-disubstitution pattern is present in many biologically active molecules. Systematic derivatization of the three functional groups of this compound and subsequent biological screening could lead to the discovery of new lead compounds with potential herbicidal, fungicidal, or therapeutic activities.
Q & A
Q. What are the most reliable synthetic routes for preparing 3-Bromo-5-(methylthio)phenol in laboratory settings?
- Methodological Answer : A common approach involves electrophilic aromatic substitution on a phenol precursor. For example, bromination of 5-(methylthio)phenol using bromine in a controlled acidic medium (e.g., HBr or FeBr₃) can yield the target compound. Alternatively, Ullmann-type coupling may introduce the methylthio group post-bromination . Key steps include:
- Reaction Optimization : Temperature control (0–25°C) to minimize polybromination.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Table 1: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C | 65–75 | |
| Methylthio Introduction | NaSMe, CuI, DMF, 80°C | 50–60 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to deshielding by bromine and methylthio groups.
- The methylthio (-SMe) group shows a singlet at δ 2.4–2.6 ppm .
- IR Spectroscopy :
- O-H stretch (phenol) at 3200–3400 cm⁻¹.
- C-S and C-Br stretches at 600–700 cm⁻¹ .
- Mass Spectrometry (MS) :
- Molecular ion [M]⁺ at m/z 218 (Br isotope pattern confirms bromine presence) .
Q. How does the methylthio substituent influence the solubility and stability of this compound in different solvents?
- Methodological Answer : The methylthio group enhances solubility in aprotic polar solvents (e.g., DCM, THF) due to its moderate electron-donating nature. However, the compound is prone to oxidation in air, forming sulfoxides. Stability tests recommend:
- Storage under inert gas (N₂/Ar) at –20°C.
- Avoidance of basic aqueous solutions to prevent nucleophilic displacement of bromine .
Advanced Research Questions
Q. What strategies can optimize the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodological Answer : The bromine atom is the primary site for substitution. To enhance regioselectivity:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C) .
- For SNAr reactions, employ electron-withdrawing groups (e.g., NO₂) to activate the ring, though this may compete with methylthio-directed pathways .
Table 2: Reaction Optimization Parameters
| Reaction Type | Catalyst/Conditions | Regioselectivity (%) |
|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, Dioxane, 80°C | >90 |
| SNAr (NH₃) | CuI, DMF, 100°C | 70–80 |
Q. How can researchers resolve discrepancies in reaction yields or product purity when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., oxidation of -SMe). Mitigation strategies include:
- Inert Atmosphere : Use Schlenk lines to exclude moisture/oxygen.
- Analytical Cross-Validation : Combine HPLC (C18 column, MeOH/H₂O) with ¹H NMR to quantify impurities .
- Reaction Monitoring : TLC (silica, hexane:EtOAc 4:1) to track intermediate formation .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., Fukui indices to predict electrophilic/nucleophilic sites).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation in DMSO vs. THF) .
- Retrosynthetic AI Tools : Platforms like Pistachio/Reaxys predict feasible routes by analyzing analogous bromophenol derivatives .
Key Considerations for Data Interpretation
- Contradictory Data : Variations in reported melting points (e.g., 85–90°C vs. 92–95°C) may stem from polymorphic forms. Use DSC to confirm crystalline phases .
- Biological Activity : Preliminary studies suggest antimicrobial potential via inhibition of bacterial thioredoxin reductase. Validate via enzyme assays (IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
